methyl 1-[3-(4-fluorophenoxy)propanesulfonyl]piperidine-4-carboxylate
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Overview
Description
Methyl 1-[3-(4-fluorophenoxy)propanesulfonyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenoxy group, a propanesulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[3-(4-fluorophenoxy)propanesulfonyl]piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy group.
Attachment of the propanesulfonyl group: The fluorophenoxy intermediate is then reacted with a propanesulfonyl chloride in the presence of a base to form the 3-(4-fluorophenoxy)propanesulfonyl intermediate.
Formation of the piperidine ring: The 3-(4-fluorophenoxy)propanesulfonyl intermediate is then reacted with piperidine and a suitable esterifying agent to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[3-(4-fluorophenoxy)propanesulfonyl]piperidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Methyl 1-[3-(4-fluorophenoxy)propanesulfonyl]piperidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 1-[3-(4-fluorophenoxy)propanesulfonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group and the piperidine ring play key roles in binding to these targets, while the propanesulfonyl group can influence the compound’s overall reactivity and stability. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(3-(4-fluorophenoxy)propylsulfonamido)piperidine-1-carboxylate: This compound is structurally similar but contains an ethyl ester group instead of a methyl ester group.
4-[2-(4-Fluorophenoxy)ethyl]piperidine: This compound lacks the propanesulfonyl group but shares the fluorophenoxy and piperidine moieties.
Uniqueness
Methyl 1-[3-(4-fluorophenoxy)propanesulfonyl]piperidine-4-carboxylate is unique due to the combination of its fluorophenoxy, propanesulfonyl, and piperidine groups. This unique structure imparts specific chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
methyl 1-[3-(4-fluorophenoxy)propylsulfonyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO5S/c1-22-16(19)13-7-9-18(10-8-13)24(20,21)12-2-11-23-15-5-3-14(17)4-6-15/h3-6,13H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZRIKUWHINODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)S(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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